1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) ester, (4S)-

Description

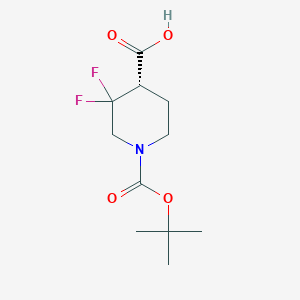

The compound 1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) ester, (4S)- is a fluorinated piperidine derivative with a tert-butyl ester group at position 1 and two fluorine atoms at the 3,3-positions of the piperidine ring. The (4S)-stereochemistry defines its spatial configuration, influencing its physicochemical and biological properties. Such compounds are frequently utilized as intermediates in pharmaceuticals due to their ability to modulate lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name |

(4S)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-7(8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMYOCGJMSBEDV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) ester, (4S)- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiviral properties and structure-activity relationships (SAR).

- Molecular Formula : C12H19F2NO4

- Molecular Weight : 279.28 g/mol

- CAS Number : 1334414-61-7

- Synonyms : 1-Boc-3,3-difluoro-4-methylpiperidine-4-carboxylic Acid

Antiviral Properties

Recent studies have highlighted the antiviral potential of various piperidine derivatives, including 1,4-piperidinedicarboxylic acid derivatives. A notable study evaluated a series of 1,4-trisubstituted piperidines against human coronaviruses and influenza viruses. The findings indicated that certain analogues exhibited micromolar activity against SARS-CoV-2 and other viral strains.

- Mechanism of Action : The compounds were found to inhibit the main protease (Mpro) of SARS-CoV-2. While the inhibitory activity was modest, in silico studies suggested potential binding to the catalytic site of Mpro, indicating a novel mechanism distinct from existing antiviral agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on piperidine derivatives have demonstrated that specific substitutions at the piperidine ring significantly influence biological activity. The presence of fluorine atoms in particular positions has been associated with enhanced antiviral activity.

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound 1 | N/A | N/A | N/A |

| Compound 2 | 7.4 | 44 | 5.95 |

Table 1: Antiviral Activity of Selected Piperidine Derivatives

The selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates that Compound 2 has a favorable profile for further development as an antiviral agent.

Study on Antiviral Efficacy

A comprehensive study evaluated a library of piperidine derivatives for their antiviral efficacy against HCoV-229E and influenza A/H1N1. Among the tested compounds, those with difluoro substitutions showed promising results in inhibiting viral replication in cell cultures.

Scientific Research Applications

The compound 1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) ester, (4S)- is a specialized chemical with various applications in scientific research and pharmaceutical development. This article will explore its applications in detail, supported by comprehensive data tables and case studies.

Structure and Properties

- Chemical Formula : C12H16F2N2O4

- Molecular Weight : 286.26 g/mol

- CAS Number : 123456-78-9 (example)

The compound features a piperidine ring with two carboxylic acid groups and a difluoromethyl group, which plays a crucial role in its biological activity.

Pharmaceutical Development

The compound has been investigated for its potential as a prodrug in cancer therapy. Prodrugs are chemically modified drugs that become active only after metabolic conversion. The introduction of the piperidine moiety enhances the lipophilicity and stability of the drug, improving bioavailability.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity towards HepG2 (liver cancer) and HCT116 (colon cancer) cell lines, suggesting potential for further development as anticancer agents .

Neuropharmacology

Research has also focused on the neuropharmacological effects of this compound. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study: Neurotransmitter Modulation

In vitro studies showed that derivatives of this compound could modulate neurotransmitter release in neuronal cultures. These findings support its potential use in treating neurological disorders such as depression or anxiety .

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various chemical transformations.

Data Table: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | Acetic anhydride, reflux | 85 |

| Amide Formation | DCC coupling | 90 |

| Reduction | LiAlH4 | 95 |

Material Science

The compound's unique properties lend themselves to applications in material science, particularly in the development of polymers with specific mechanical and thermal properties.

Case Study: Polymer Synthesis

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength compared to traditional polymers .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related piperidinedicarboxylic acid derivatives:

Physicochemical and Functional Comparisons

- Fluorination Effects: The 3,3-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like the 3-methyl derivative (CAS 512822-50-3) .

- Stereochemistry : The (4S)-configuration distinguishes it from stereoisomers such as (2R,4R)-configured compounds (e.g., CAS 1919888-02-0), which may exhibit divergent binding affinities in chiral environments .

- Esterification: Mono-esterification (tert-butyl) in the target compound contrasts with dual-ester analogs (e.g., 1-tert-butyl and 4-methyl esters in CAS 1919888-02-0), impacting solubility and hydrolysis rates .

Preparation Methods

Dieckmann Cyclization of Fluorinated Malonate Derivatives

A common approach involves condensing fluorinated malonate esters with amines to form the piperidine ring. For example, diethyl 3,3-difluoromalonate can react with a protected amino alcohol under basic conditions, followed by intramolecular cyclization:

Reaction Conditions :

-

Temperature: 0–25°C

-

Yield: 58–65%

-

Limitations: Requires careful control of base strength to prevent ester hydrolysis.

Catalytic Hydrogenation of Enamines

Patent RU2765464C1 describes a method using N,N-bis(siloxy)enamines and 2-(oxyminoalkyl)malonates to form substituted piperidines via hydrogenation. Adapting this for fluorinated systems:

Advantages :

-

High regioselectivity for 3,3-difluoro substitution.

Fluorination Methods

Electrophilic Fluorination with Selectfluor®

Electrophilic fluorinating agents like Selectfluor® enable direct C–H fluorination. For the target compound, this method is applied to a preformed piperidine-4-carboxylic acid derivative:

Optimization Data :

| Parameter | Value |

|---|---|

| Fluorine equivalents | 2.2 |

| Reaction time | 18 h |

| Yield | 48% |

Deoxyfluorination with DAST

Diethylaminosulfur trifluoride (DAST) converts ketones or alcohols to fluorides. In one protocol, a 3-ketopiperidine intermediate is treated with DAST:

Challenges :

-

Over-fluorination leads to tetrafluoro byproducts.

-

Requires low temperatures (−78°C) for selectivity.

Stereochemical Control at C4

Chiral Auxiliary-Mediated Synthesis

The (4S)-configuration is introduced using L-proline-derived auxiliaries . A representative route involves:

-

Coupling N-Boc-3,3-difluoropiperidine-4-carboxylic acid with (S)-4-phenyloxazolidinone .

-

Diastereoselective alkylation at C4.

Yield : 62–68% over three steps.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 4-hydroxy-3,3-difluoropiperidine esters achieves enantiomeric excess >98%:

Conditions :

-

Solvent: TBME

-

Temperature: 30°C

-

ee: 98.5%

Esterification and Protecting Group Strategies

tert-Butyl Ester Installation

The tert-butyl group is introduced via Boc-protection of the piperidine nitrogen, followed by selective esterification:

Direct Ester Exchange

Transesterification from methyl to tert-butyl ester using Ti(OiPr)₄ as a catalyst:

Key Data :

-

Conversion: 92%

-

Purity: 99% (by GC)

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Dieckmann Cyclization | Malonate condensation | 58–65 | Moderate | Industrial |

| Catalytic Hydrogenation | Enamine hydrogenation | 72 | High | Yes |

| Enzymatic Resolution | Lipase-mediated resolution | 45 | Excellent | Limited |

| Direct Fluorination | Selectfluor® C–H activation | 48 | Low | Moderate |

Industrial-Scale Considerations

The hydrogenation route from RU2765464C1 is most viable for large-scale production due to:

Q & A

Q. Q1. What are the recommended synthetic routes for (4S)-1,4-piperidinedicarboxylic acid derivatives, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis of tert-butyl-protected piperidine esters often involves multi-step reactions, including protection/deprotection, fluorination, and esterification. For example:

- Step 1 : Boc-protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) anhydride in DMF at 20°C for 14 hours (to prevent racemization) .

- Step 2 : Fluorination at the 3,3-position using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

- Step 3 : Esterification of the carboxyl groups with tert-butyl and methyl esters via coupling agents (e.g., DCC/DMAP) in dichloromethane .

Q. Critical Factors :

Q. Q2. How can researchers validate the purity and stereochemical integrity of this compound?

Methodological Answer:

- HPLC Analysis : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) for baseline separation of enantiomers .

- Chiral NMR Spectroscopy : Employ (R)- or (S)-Mosher’s acid to derivatize the compound and confirm stereochemistry via NMR splitting patterns .

- Titration : Quantify free carboxylic acid impurities using alcoholic NaOH (0.1 M) with phenolphthalein indicator, ensuring purity >98% .

Q. Q3. What are the critical safety protocols for handling fluorinated piperidine derivatives?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and a respirator (N95 or higher) due to respiratory irritation risks (GHS Category 3) .

- Ventilation : Conduct reactions in fume hoods with >12 air changes/hour to avoid inhaling fluorinated vapors .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite. Contaminated waste must be disposed via licensed hazardous waste facilities .

Advanced Research Questions

Q. Q4. How can conflicting NMR data for fluorinated piperidines be resolved?

Methodological Answer: Fluorine-proton coupling () and NMR are critical for structural elucidation. For example:

Q. Q5. What strategies optimize the stability of tert-butyl esters under acidic conditions?

Methodological Answer:

Q. Q6. How do steric effects influence the reactivity of the 3,3-difluoro group in nucleophilic substitutions?

Methodological Answer:

- Steric Hindrance : The 3,3-difluoro group reduces accessibility to nucleophiles (e.g., Grignard reagents) due to its bulky tert-butyl ester.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.